N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
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Overview
Description
- The intermediate is then reacted with 2-methoxyethylamine under controlled conditions.
- Reaction conditions: Mild heating and the use of a base like triethylamine (TEA) to facilitate the reaction.
Formation of the Oxalamide:
- The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
- Reaction conditions: Anhydrous conditions and the use of a non-nucleophilic base like pyridine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:
- Use of continuous flow reactors for better control over reaction conditions.
- Implementation of purification techniques such as recrystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves multi-step organic reactions. A common synthetic route may include:
-
Formation of the Tetrahydropyran Intermediate:
- Starting with a suitable precursor, such as 4-hydroxy-2H-pyran, the thiophene ring is introduced via a coupling reaction.
- Reaction conditions: Catalysts like palladium on carbon (Pd/C) and solvents such as tetrahydrofuran (THF) are often used.
Chemical Reactions Analysis
Types of Reactions: N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
- Oxidation of the thiophene ring can yield sulfoxides or sulfones.
- Reduction of the oxalamide group can yield primary or secondary amines.
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
Biology:
- Potential applications in drug discovery due to its ability to interact with biological targets.
- Investigated for its bioactivity and potential therapeutic effects.
Medicine:
- Explored as a candidate for the development of new pharmaceuticals.
- Potential use in the treatment of diseases where modulation of specific biological pathways is required.
Industry:
- Used in the development of advanced materials with specific properties.
- Potential applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by:
- Binding to specific molecular targets such as enzymes or receptors.
- Modulating biological pathways involved in disease processes.
- Inhibiting or activating specific proteins to exert therapeutic effects.
Comparison with Similar Compounds
- N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
- N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate
Comparison:
Structural Differences: The oxalamide group in N1-(2-methoxyethyl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide provides unique chemical properties compared to urea or carbamate analogs.
Reactivity: The presence of the oxalamide group may influence the compound’s reactivity and interaction with biological targets.
Applications: While similar compounds may share some applications, the specific structure of this compound may offer distinct advantages in certain research or industrial contexts.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactivity, applications, and unique properties
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-20-9-6-16-13(18)14(19)17-11-15(4-7-21-8-5-15)12-3-2-10-22-12/h2-3,10H,4-9,11H2,1H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQLSBGACPVCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1(CCOCC1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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